molecular formula C15H19NO3 B1447841 3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol CAS No. 1803607-24-0

3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B1447841
CAS No.: 1803607-24-0
M. Wt: 261.32 g/mol
InChI Key: AADRUNVXDNEIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass Conversion and Polymer Production

The compound 3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol, due to its furan derivative nature, is potentially significant in the conversion of plant biomass to valuable chemicals. Furan derivatives like 5-Hydroxymethylfurfural (HMF) are pivotal in creating sustainable polymers, fuels, and various functional materials from renewable resources. The furan component is a critical platform chemical that could replace non-renewable hydrocarbon sources, thus advancing the chemistry of sustainable materials and energy (Chernyshev et al., 2017).

Medicinal Chemistry and Drug Design

Furan and its derivatives play a crucial role in medicinal chemistry, particularly in the design of bioactive molecules. The structural incorporation of furan rings, as seen in this compound, into purine and pyrimidine nucleobases, nucleosides, and their analogues has shown significant potential in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This underlines the importance of furan derivatives in developing new therapeutics (Ostrowski, 2022).

Food Science and Flavor Chemistry

In food science, branched aldehydes derived from amino acids, which can include structures similar to this compound, are significant for their roles in flavor formation. These compounds are essential in both fermented and non-fermented food products, contributing to the desirable flavors and aromas. Understanding the production and degradation pathways of these flavor compounds is crucial for controlling food quality and taste (Smit et al., 2009).

Properties

IUPAC Name

3-(furan-2-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-13-6-4-12(5-7-13)11-16-14(8-9-17)15-3-2-10-19-15/h2-7,10,14,16-17H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRUNVXDNEIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CCO)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
Reactant of Route 2
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
Reactant of Route 3
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
Reactant of Route 4
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
Reactant of Route 5
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.